In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Executive Summary
4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS: 1000341-97-8) is a highly functionalized, synthetically versatile heterocyclic building block[1]. Built upon the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) core, this compound is of paramount importance in modern medicinal chemistry and drug discovery. The 5-azaindole scaffold serves as a privileged bioisostere of indole, offering improved aqueous solubility and unique bidentate hydrogen-bonding capabilities[2]. The strategic placement of bromine atoms at the C4 and C7 positions provides essential synthetic handles for transition-metal-catalyzed cross-coupling, while the C3-carboxylic acid acts as a primary pharmacophore for further derivatization[3].
This technical whitepaper deconstructs the structural chemistry, mechanistic rationale for its synthesis, and its applications in rational drug design.
Structural Chemistry & Molecular Properties
The molecular architecture of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is defined by a fused bicyclic system containing a five-membered pyrrole ring and a six-membered pyridine ring. The electronic nature of this core is highly polarized:
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Pyridine Nitrogen (N5): Acts as a basic hydrogen bond acceptor.
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Pyrrole Nitrogen (N1): Acts as a weakly acidic hydrogen bond donor.
The introduction of halogens (bromine) at C4 and C7 significantly alters the electron density of the core. Bromine's inductive electron-withdrawing effect (-I) lowers the pKa of the pyrrole N-H, increasing its hydrogen-bond donating strength, while simultaneously increasing the overall lipophilicity (LogP) of the molecule.
Quantitative Data Summary
| Parameter | Specification / Value |
| IUPAC Name | 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| Common Synonyms | 4,7-Dibromo-5-azaindole-3-carboxylic acid |
| CAS Registry Number | 1000341-97-8 |
| Molecular Formula | C8H4Br2N2O2 |
| Molecular Weight | 319.94 g/mol |
| Precursor Aldehyde CAS | 1000341-95-6 |
| Core Scaffold | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) |
Mechanistic Insights: The 5-Azaindole Core & Halogenation Effects
The selection of a 5-azaindole over a standard indole core is a deliberate choice in drug development. The additional nitrogen in the pyridine ring allows the molecule to form bidentate interactions with the highly conserved ATP-binding hinge region of protein kinases (such as JAK, BRAF, and FGFR)[2].
Causality of Halogenation: Why brominate at the 4 and 7 positions? Bromine is an excellent leaving group for palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The C4 position is structurally critical because substituents here project directly into the hydrophobic pocket of a kinase, enhancing binding affinity. The C7 position allows for the modulation of the electronic properties of the adjacent pyridine nitrogen. By utilizing a dibrominated intermediate, chemists can perform orthogonal, site-selective cross-coupling reactions by exploiting the subtle steric and electronic differences between the C4 and C7 positions.
Synthesis & Experimental Protocols
The synthesis of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a multi-step process that requires strict regiocontrol and chemoselectivity.
Fig 1: Synthesis workflow of 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Step-by-Step Methodology
Step 1: Bromination of 5-Azaindole
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Protocol: 1H-pyrrolo[3,2-c]pyridine is dissolved in DMF and cooled to 0°C. N-Bromosuccinimide (NBS, 2.1 equivalents) is added dropwise.
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Causality: The electron-rich nature of the pyrrole ring and specific directing effects naturally drive electrophilic aromatic substitution to the 4 and 7 positions. NBS is chosen over elemental bromine ( Br2 ) to prevent over-bromination and maintain a controlled reaction rate.
Step 2: Vilsmeier-Haack Formylation
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Protocol: The 4,7-dibromo intermediate is treated with Phosphorus oxychloride ( POCl3 ) and Dimethylformamide (DMF) at elevated temperatures (80-90°C) to yield 4,7-dibromo-5-azaindole-3-carbaldehyde (CAS: 1000341-95-6)[4].
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Causality: The Vilsmeier reagent (a highly electrophilic chloroiminium ion) selectively attacks the most nucleophilic carbon. Because the nitrogen lone pair in the pyrrole ring donates electron density into the ring, C3 becomes the most nucleophilic site. This ensures exclusive C3-formylation without disturbing the halogens.
Step 3: Pinnick Oxidation
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Protocol: The aldehyde is dissolved in a mixture of t-butanol and water. Sodium dihydrogen phosphate ( NaH2PO4 ), 2-methyl-2-butene, and Sodium chlorite ( NaClO2 ) are added. The mixture is stirred at room temperature until conversion is complete[1].
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Causality: Why use the Pinnick oxidation? Harsher oxidants (like KMnO4 ) would indiscriminately oxidize the pyridine nitrogen to an N-oxide or cleave the pyrrole ring. NaClO2 selectively oxidizes aldehydes to carboxylic acids. Crucially, 2-methyl-2-butene acts as a chlorine scavenger to capture hypochlorous acid (HOCl) generated during the reaction. Without this scavenger, HOCl would cause unwanted electrophilic chlorination of the pyrrole ring. This creates a self-validating, highly selective chemical environment.
Analytical Validation
To ensure the integrity of the synthesized compound, the protocol relies on a self-validating analytical system:
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LC-MS Isotope Pattern Analysis: Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 1:1 ratio. Because the target molecule contains two bromine atoms, the resulting mass spectrum must display a distinct 1:2:1 isotopic triplet corresponding to the M, M+2, and M+4 peaks. Observing this exact ratio is a self-validating checkpoint confirming that neither bromine atom was lost during the harsh formylation or oxidation steps.
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1 H-NMR Spectroscopy: The successful transformation from the precursor aldehyde to the carboxylic acid is confirmed by the disappearance of the sharp aldehydic proton singlet (typically around 9.5–10.5 ppm) and the emergence of a broad, exchangeable carboxylic acid -OH proton (12.0–13.0 ppm). Furthermore, the C2 proton of the pyrrole ring will shift slightly downfield due to the enhanced electron-withdrawing nature of the newly formed carboxyl group.
Applications in Drug Discovery & Medicinal Chemistry
The carboxylic acid at the 3-position is not merely a structural feature; it is a critical vector for amide coupling. By reacting 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid with various primary or secondary amines, medicinal chemists can rapidly generate libraries of 3-carboxamides.
These 5-azaindole derivatives are classic ATP-competitive kinase inhibitors. The bidentate hydrogen bonding motif mimics the binding of the adenine ring of ATP, anchoring the molecule into the kinase hinge region, while the C4 and C7 substituents project into the specificity pockets to achieve kinase selectivity.
Fig 2: Mechanism of 5-azaindole derivatives as ATP-competitive kinase inhibitors.
By utilizing 4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid as a foundational building block, researchers can efficiently navigate structure-activity relationship (SAR) studies, optimizing both the pharmacodynamic target affinity and the pharmacokinetic solubility profiles of next-generation therapeutics.
References
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epdf.pub. "Advances in Heterocyclic Chemistry, Volume 91." epdf.pub. URL: [Link]
